molecular formula C25H17FN4O3 B2477960 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one CAS No. 1251654-79-1

3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one

Cat. No.: B2477960
CAS No.: 1251654-79-1
M. Wt: 440.434
InChI Key: JJWVYEVEXGYHIY-UHFFFAOYSA-N
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Description

3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a heterocyclic compound featuring an oxadiazole ring, a fluorophenyl group, and a pyridazinone core. These structural elements suggest potential biological activity and make the compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

  • Formation of the Oxadiazole Ring: Starting from benzyloxybenzaldehyde, the compound is treated with hydrazine hydrate to form the corresponding hydrazone. This is then oxidized using potassium permanganate to yield the oxadiazole ring.

  • Fluorophenyl Addition: The oxadiazole derivative is then reacted with a 3-fluorophenyl bromide under Suzuki coupling conditions, using a palladium catalyst to introduce the fluorophenyl group.

  • Formation of Pyridazinone Core: Finally, the compound undergoes cyclization with a suitable diketone to form the pyridazinone core.

Industrial Production Methods

In industrial settings, the synthesis follows a similar pathway but employs continuous flow reactors to improve yield and efficiency. Optimized reaction conditions like precise temperature control and advanced catalytic systems are used.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly affecting the benzyloxy group.

  • Reduction: Reduction reactions can be carried out to modify the pyridazinone ring.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous solution.

  • Reduction: Sodium borohydride or lithium aluminium hydride.

  • Substitution: Various halogenating agents or nucleophiles, depending on the desired modification.

Major Products Formed

The major products of these reactions typically involve modifications to the benzyloxy group or the fluorophenyl moiety, often resulting in derivatives with altered biological activity.

Scientific Research Applications

The compound finds applications across several fields:

  • Chemistry: As a building block for synthesizing complex molecules due to its diverse reactive sites.

  • Biology: As a potential bioactive molecule for studying receptor interactions.

  • Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.

  • Industry: Used in material science for developing advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action depends on its application. Generally, it may act by:

  • Binding to Specific Receptors: Interaction with biological receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

  • Pathways Involved: Could modulate signaling pathways, affecting gene expression, protein function, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl derivatives: : Similar in structure but may differ in the position of substituents.

  • Pyridazinone derivatives: Compounds with variations in the functional groups attached to the pyridazinone core.

Uniqueness

This compound's uniqueness lies in the specific arrangement of the oxadiazole ring, benzyloxy group, and fluorophenyl group, which may confer unique biological activity and physicochemical properties not found in closely related compounds.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O3/c26-18-9-6-10-19(15-18)30-14-13-21(31)23(28-30)25-27-24(29-33-25)20-11-4-5-12-22(20)32-16-17-7-2-1-3-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWVYEVEXGYHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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